molecular formula C17H18N4O3 B11611809 Methyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Methyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11611809
M. Wt: 326.35 g/mol
InChI Key: GBXHDCFFEAEZEG-UHFFFAOYSA-N
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Description

Methyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound featuring a tricyclic core with fused nitrogen-containing rings, a propyl substituent, and an imino-oxo functional group.

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

methyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C17H18N4O3/c1-4-7-20-14(18)11(17(23)24-3)8-12-15(20)19-13-6-5-10(2)9-21(13)16(12)22/h5-6,8-9,18H,4,7H2,1-3H3

InChI Key

GBXHDCFFEAEZEG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=C(C=CC3=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares key features with spirocyclic and tricyclic heterocycles reported in , such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione. Both classes exhibit:

  • Tricyclic frameworks : The fused nitrogen rings in the target compound resemble the spiro[4.5]decane system, though with distinct substitution patterns (e.g., propyl vs. benzothiazolyl groups).
  • Hydrogen-bonding motifs: The imino and carbonyl groups in the target compound parallel the amide and hydroxyl groups in ’s derivatives, which influence crystal packing and solubility .
Feature Target Compound Analogues
Core Structure Tricyclic 1,7,9-triazatricyclo[8.4.0.0³,⁸] system Spiro[4.5]decane with oxa-aza rings
Key Functional Groups 6-imino, 2-oxo, methyl ester Amide, hydroxyl, benzothiazolyl
Substituents 7-propyl, 13-methyl 4-Dimethylamino-phenyl, 6-R-benzothiazol-2-yl
Synthetic Route Not explicitly reported Condensation of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-imine derivatives

Physicochemical and Spectral Properties

While direct data for the target compound are unavailable, analogues in were characterized via IR spectroscopy (amide C=O stretches at ~1650–1700 cm⁻¹) and UV-Vis spectroscopy (absorption maxima at 250–300 nm due to conjugated π-systems). The target compound’s methyl ester and imino groups would likely exhibit distinct IR peaks (e.g., ester C=O at ~1740 cm⁻¹) and UV absorbance shifts compared to benzothiazole-containing derivatives .

Crystallographic and Hydrogen-Bonding Behavior

Crystallographic tools like SHELXL () and ORTEP-3 () are critical for analyzing such compounds. The tricyclic core’s puckering parameters (e.g., Cremer-Pople ring analysis; ) and hydrogen-bonding networks () could be compared to related structures. For example:

  • Hydrogen-bonding patterns: The imino and oxo groups may form intermolecular N–H···O or O···H–N bonds, analogous to Etter’s rules for molecular recognition .
  • Ring puckering : The tricyclic system’s conformation may resemble cyclopentane derivatives, with pseudorotational flexibility influenced by substituents .

Biological Activity

Methyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound belonging to the class of triazatricyclo compounds. Its unique structure allows for various biological activities that are currently being explored in scientific research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular Formula C18H19N5O2
Molecular Weight 337.4 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for various receptors involved in cellular signaling.

Antimicrobial Properties

Research indicates that compounds similar to methyl 6-imino derivatives exhibit significant antimicrobial activity against various pathogens. For instance:

  • Case Study : A related triazole compound demonstrated an IC50 value of 8.10 μM against Jurkat T cells, indicating potent cytotoxicity compared to other known compounds .

Anticancer Activity

The potential anticancer properties of this compound are under investigation:

  • Research Findings : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of methyl 6-imino derivatives over other compounds, a comparative analysis is essential.

Compound NameActivity TypeIC50 Value (μM)Reference
Methyl 6-imino derivativeAnticancer8.10
AurapteneAnticancer55.36
Other triazole derivativesVariesVariesVarious studies

Research Applications

The compound's unique structure allows for diverse applications in various fields:

  • Pharmaceutical Development : Investigated as a potential therapeutic agent for treating infections and cancer.
  • Material Science : Utilized in the development of new materials with enhanced properties.

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